molecular formula C10H15N5O6 B7802661 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate

Cat. No.: B7802661
M. Wt: 301.26 g/mol
InChI Key: YCHNAJLCEKPFHB-GWTDSMLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate typically involves the condensation of guanine with ribose under specific conditions. The reaction is catalyzed by enzymes or chemical catalysts to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound often employs biotechnological methods, utilizing microbial fermentation processes to produce the desired compound in large quantities. These methods are preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines and their derivatives, which have significant applications in medicinal chemistry and biochemistry .

Scientific Research Applications

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids. It can integrate into DNA or RNA strands, affecting their stability and function. This integration can disrupt the replication and transcription processes, making it a valuable tool in antiviral and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate apart is its specific structural configuration, which allows for unique interactions with nucleic acids. This makes it particularly effective in therapeutic applications where precise targeting of genetic material is required .

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHNAJLCEKPFHB-GWTDSMLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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